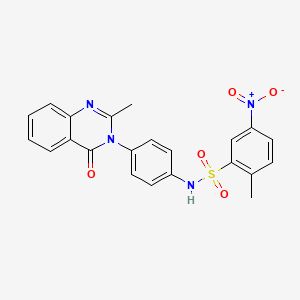
2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide" is a quinazolinone derivative with significant potential in medicinal chemistry and various scientific applications. This complex molecule is distinguished by its multifaceted chemical structure, which includes a quinazolinone moiety, a nitrobenzenesulfonamide group, and various functional substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically begins with the preparation of key intermediates. These intermediates undergo specific reactions such as nucleophilic substitution and condensation reactions under controlled conditions, including appropriate temperature, pressure, and pH. Key reagents such as methylating agents, oxidizing agents, and sulfonating agents are employed in these steps to achieve the desired molecular transformations.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of flow chemistry or advanced catalytic processes that facilitate large-scale production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. The oxidation reactions typically target the quinazolinone moiety, while reduction reactions may involve the nitro group. Substitution reactions frequently occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and sulfonation reagents such as sulfur trioxide are commonly used. Reaction conditions often include specific solvents, temperatures, and catalysts that are selected based on the desired reaction pathway and the stability of the compound.
Major Products: The major products formed from these reactions depend on the type of chemical transformation being undertaken. For example, oxidation may lead to quinazolinone oxides, while reduction can yield amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is valuable for its reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the exploration of new synthetic methodologies.
Biology: Biologically, the compound has been studied for its potential as an antimicrobial agent due to the presence of the nitrobenzenesulfonamide group. Its structural features enable interactions with various biological targets, making it a subject of interest in drug discovery and development.
Medicine: In medicine, it shows promise as an anticancer agent. The quinazolinone moiety is known for its anticancer properties, and the compound’s ability to interact with key cellular pathways may inhibit cancer cell proliferation and induce apoptosis.
Industry: Industrially, the compound’s stability and reactivity make it useful in the production of dyes, pigments, and other specialty chemicals. It can be tailored to improve the performance and efficiency of these products.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways. The quinazolinone moiety often interacts with DNA or enzymes involved in cellular replication, thereby disrupting essential biological processes in cancer cells. The nitrobenzenesulfonamide group may enhance these interactions or introduce additional mechanisms such as oxidative stress induction in microbial cells.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other quinazolinone derivatives like "4(3H)-quinazolinone," "6-nitro-1H-indazole," and "2-methylquinazolin-4-one." These compounds share structural similarities and exhibit analogous biological activities.
Unique Features: What sets 2-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide apart is its combined structural elements, which may provide a synergistic effect, enhancing its potency and selectivity. Its unique combination of functional groups allows for versatile applications across multiple fields, making it a compound of considerable interest in scientific research and industrial applications.
This compound’s fascinating chemistry and promising applications make it a notable subject in various scientific disciplines, with ongoing research exploring its full potential.
Propiedades
IUPAC Name |
2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-7-10-18(26(28)29)13-21(14)32(30,31)24-16-8-11-17(12-9-16)25-15(2)23-20-6-4-3-5-19(20)22(25)27/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFSJQXBFCJOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
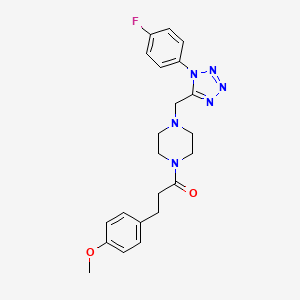
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)
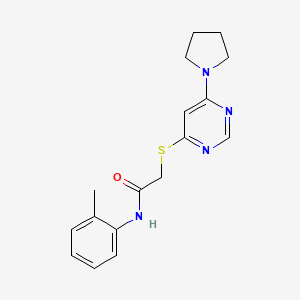
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2969069.png)

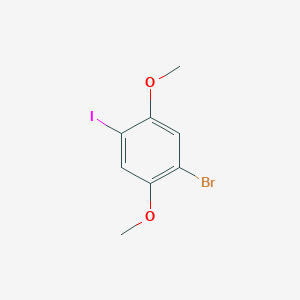
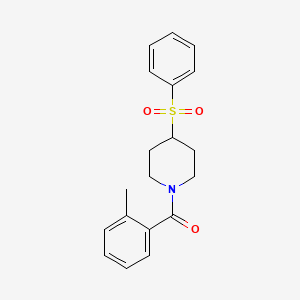
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
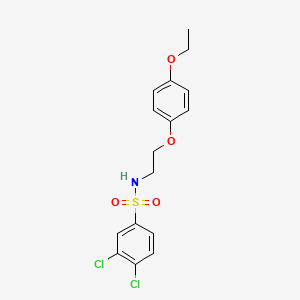
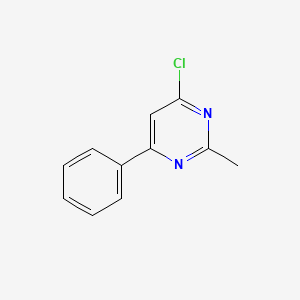
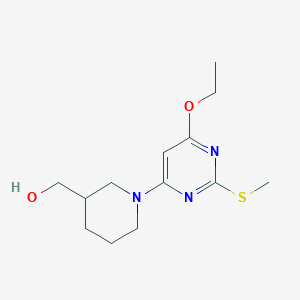
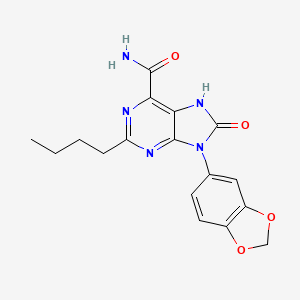
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
